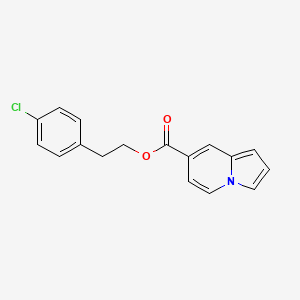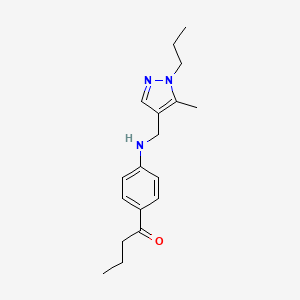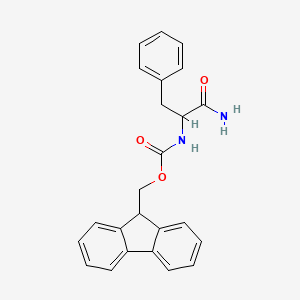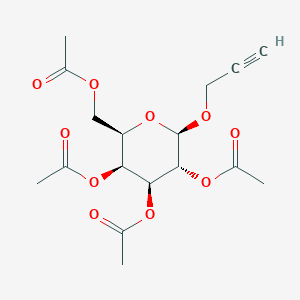
(E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N’-(4-Nitrobenzyliden)benzolsulfonhydrazid ist eine organische Verbindung, die zur Klasse der Hydrazone gehört. Sie zeichnet sich durch das Vorhandensein einer Nitrogruppe aus, die an eine Benzyliden-Einheit gebunden ist, sowie einer Sulfonsäurehydrazid-Gruppe.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (E)-N’-(4-Nitrobenzyliden)benzolsulfonhydrazid erfolgt typischerweise durch eine Kondensationsreaktion zwischen 4-Nitrobenzaldehyd und Benzolsulfonhydrazid. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Die Reaktionsmischung wird erhitzt, um die Bildung der Hydrazonbindung zu erleichtern, und das Produkt wird anschließend durch Filtration und Umkristallisation isoliert.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für (E)-N’-(4-Nitrobenzyliden)benzolsulfonhydrazid nicht gut dokumentiert sind, würde der allgemeine Ansatz eine Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit sowie die Implementierung effizienter Reinigungsverfahren wie Kristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(E)-N’-(4-Nitrobenzyliden)benzolsulfonhydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine oder Hydrazine zu bilden.
Substitution: Die Nitrogruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung können verwendet werden.
Substitution: Nukleophile wie Hydroxidionen oder Amine können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Nitrobenzolderivaten.
Reduktion: Bildung von Amino- oder Hydrazinderivaten.
Substitution: Bildung von substituierten Benzolderivaten.
Wissenschaftliche Forschungsanwendungen
(E)-N’-(4-Nitrobenzyliden)benzolsulfonhydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer komplexer Moleküle verwendet.
Biologie: Die Verbindung kann bei der Untersuchung der Enzyminhibition und als potenzielles antimikrobielles Mittel verwendet werden.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie nichtlinearen optischen Materialien verwendet werden.
Wirkmechanismus
Der Wirkungsmechanismus von (E)-N’-(4-Nitrobenzyliden)benzolsulfonhydrazid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit biologischen Molekülen interagieren können. Die Sulfonsäurehydrazid-Gruppe kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Zielmolekülen eingehen und deren Aktivität und Funktion beeinflussen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Brom-4’-nitrobenzylidenanilin: Ein Derivat der Benzylidenanilin-Familie mit ähnlichen Strukturmerkmalen.
(E)-2-(4-Nitrobenzyliden)hydrazincarboxamid: Eine weitere Hydrazonverbindung mit einer Nitrobenzyliden-Einheit.
Einzigartigkeit
(E)-N’-(4-Nitrobenzyliden)benzolsulfonhydrazid ist aufgrund des Vorhandenseins sowohl einer Nitrogruppe als auch einer Sulfonsäurehydrazid-Gruppe einzigartig, die spezifische chemische Reaktivität und potenzielle biologische Aktivität verleihen. Die Kombination seiner funktionellen Gruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C13H11N3O4S |
|---|---|
Molekulargewicht |
305.31 g/mol |
IUPAC-Name |
N-[(Z)-(4-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O4S/c17-16(18)12-8-6-11(7-9-12)10-14-15-21(19,20)13-4-2-1-3-5-13/h1-10,15H/b14-10- |
InChI-Schlüssel |
UWKNTTUNLKIASF-UVTDQMKNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11829599.png)
![6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)
![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)
![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)

